2,3,5-Trimethylthiophene
Overview
Description
2,3,5-Trimethylthiophene is an organic compound with the molecular formula C7H10S. It is a derivative of thiophene, characterized by the presence of three methyl groups attached to the thiophene ring at positions 2, 3, and 5. This compound is known for its distinct sulfur-containing heterocyclic structure, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylthiophene can be synthesized through various methods. One common approach involves the alkylation of thiophene with methylating agents under acidic conditions. Another method includes the cyclization of appropriate precursors in the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing by-products. The compound is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3,5-Trimethylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylthiophene involves its interaction with molecular targets through its sulfur-containing heterocyclic structure. This structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic interactions. The pathways involved often include the formation of reactive intermediates that can further react to form stable products .
Comparison with Similar Compounds
Thiophene: The parent compound of 2,3,5-Trimethylthiophene, lacking the methyl groups.
2,4,5-Trimethylthiophene: Another trimethyl-substituted thiophene with methyl groups at different positions.
3-Methylthiophene: A simpler derivative with only one methyl group attached to the thiophene ring.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This unique structure makes it particularly valuable in the synthesis of specialized thiophene derivatives and in applications requiring specific electronic properties .
Properties
IUPAC Name |
2,3,5-trimethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJQIHBRCFDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170816 | |
Record name | 2,3,5-Trimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-05-7 | |
Record name | 2,3,5-Trimethylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1795-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trimethylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3,5-trimethylthiophene in the context of dermatophyte identification?
A1: The scientific research highlights that this compound is one of the key volatile organic compounds (VOCs) emitted by Microsporum gypseum strains. [] This discovery suggests that the presence of this specific compound, along with other VOCs like methyl-2-penten-4-yl sulfide and 1-methylthio-2-methylbut-2-ene, could potentially serve as a distinguishing characteristic for identifying M. gypseum from other dermatophyte species. [] This finding is particularly interesting because traditional identification methods often rely on morphological characteristics and can be time-consuming. Analyzing VOC profiles using techniques like SPME-GC-MS offers a potentially faster and more objective approach for dermatophyte identification. []
Q2: What are the limitations of using volatile organic compounds for dermatophyte identification?
A2: While the detection of this compound and other VOCs shows promise for identifying M. gypseum, further research is needed to fully evaluate the robustness of this approach. [] Factors such as culture conditions, growth stage of the dermatophyte, and potential variations in VOC profiles among different strains within a species could influence the reliability of identification. Additionally, the study acknowledges that some Trichophyton species also produce butyrolactone, another VOC found in M. gypseum, highlighting the need to consider multiple VOC markers for accurate differentiation. []
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